A Technical Guide to the Physicochemical Properties of 6-fluoro-3H-isobenzofuran-1-one
A Technical Guide to the Physicochemical Properties of 6-fluoro-3H-isobenzofuran-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of 6-fluoro-3H-isobenzofuran-1-one, a fluorinated derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold. The isobenzofuranone core is present in numerous compounds exhibiting a wide range of biological activities, including antifungal, antiproliferative, and antidepressant effects[1][2][3]. Understanding the physicochemical characteristics of this compound is crucial for its potential application in medicinal chemistry and drug development.
Core Physicochemical Data
The fundamental physicochemical properties of 6-fluoro-3H-isobenzofuran-1-one are summarized below. This data is essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 23932-84-5 | [4] |
| Molecular Formula | C₈H₅FO₂ | [4] |
| Molecular Weight | 152.12 g/mol | [4] |
| Melting Point | 111.5-112 °C | [4] |
| Boiling Point | 306.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory procedures applicable to the characterization of 6-fluoro-3H-isobenzofuran-1-one.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity.[5] The capillary method is a standard and reliable technique for this measurement.[6]
Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Protocol:
-
Sample Preparation: Ensure the 6-fluoro-3H-isobenzofuran-1-one sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the sample pile to collect a small amount of material.[7]
-
Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a column of 2-3 mm height at the bottom.[7][8]
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt unit).[8]
-
For an unknown compound, perform a rapid initial heating (10-20°C/min) to determine an approximate melting range.[8]
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7][8]
-
Begin a second, careful determination with a slow heating rate of approximately 1-2°C per minute.[8]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.
Lipophilicity (LogP) Determination (Shake-Flask Method)
Lipophilicity, commonly expressed as LogP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase. It is a vital parameter for predicting drug absorption and distribution. The shake-flask method is the "gold standard" for LogP measurement.[9][10]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After shaking to allow the system to reach equilibrium, the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of these concentrations.[10]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9][11]
-
Sample Preparation: Prepare a stock solution of 6-fluoro-3H-isobenzofuran-1-one in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]
-
Partitioning:
-
Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[12]
-
Allow the vial to stand undisturbed (or centrifuge) until the two phases are completely separated.[10]
-
-
Quantification:
-
Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.
-
Determine the concentration of the compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
-
-
Calculation: Calculate LogP using the formula:
-
LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH levels. Potentiometric titration is a highly precise and common method for pKa determination.[13][14][15]
Principle: A solution of the compound is titrated with a standardized acid or base. The solution's pH is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[15][16]
Protocol:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation:
-
Prepare a solution of 6-fluoro-3H-isobenzofuran-1-one at a known concentration (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, though this requires extrapolation to find the aqueous pKa.[14]
-
Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]
-
Purge the solution with nitrogen to remove dissolved CO₂.[17]
-
-
Titration:
-
Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.
-
If the compound is expected to be acidic, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[16]
-
Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12) is reached.[16]
-
-
Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is located at the inflection point of the sigmoid titration curve.[15] Perform at least three replicate titrations to ensure reproducibility.[17]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the LogP of a compound using the shake-flask method.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Biological Context of the Isobenzofuran-1(3H)-one Scaffold
While specific biological data for 6-fluoro-3H-isobenzofuran-1-one is not widely available in public literature, the core isobenzofuran-1(3H)-one (phthalide) structure is a well-known pharmacophore. Compounds containing this scaffold have demonstrated a diverse range of biological activities, making them attractive starting points for drug discovery programs.
-
Antiproliferative and Cytotoxic Activity: Various C-3 functionalized isobenzofuranones have been synthesized and tested against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia), with some derivatives showing significant inhibition of cell viability.[1][2]
-
Antimicrobial Activity: Certain derivatives have shown promising antifungal activity against Candida albicans and antibacterial effects against strains like Escherichia coli and Staphylococcus aureus.[18]
-
Neurological Activity: The isobenzofuranone framework is the basis for antidepressant agents, with some derivatives acting as serotonin reuptake inhibitors.[3] Additionally, a derivative of n-butylphthalide, 3-butyl-6-fluoro-1(3H)-isobenzofuranone, has been shown to inhibit glutamate-induced cytotoxicity in neuronal cells, suggesting neuroprotective potential.[19]
The introduction of a fluorine atom, as in 6-fluoro-3H-isobenzofuran-1-one, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. researchgate.net [researchgate.net]
